3,5-Dimethylpiperidine hydrochloride

Descripción general

Descripción

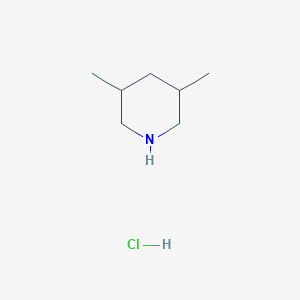

3,5-Dimethylpiperidine hydrochloride is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3,5-Dimethylpiperidine hydrochloride serves as a significant building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects:

- Anticancer Agents : Research has indicated that compounds derived from 3,5-dimethylpiperidine exhibit selective toxicity towards tumor cells. For instance, novel derivatives have been synthesized that demonstrate tumor-selective toxicity, making them promising candidates for cancer therapy .

- Neuroprotective Agents : Studies have shown that certain derivatives of 3,5-dimethylpiperidine can exhibit neuroprotective properties. For example, in vitro studies using neuroblastoma cell lines demonstrated that these compounds could mitigate oxidative stress-induced damage .

- Antiparkinsonian Activity : Some studies investigated the antiparkinsonian effects of 3,5-dimethylpiperidine derivatives in animal models. The compound was found to reduce catalepsy induced by haloperidol, suggesting potential use in treating Parkinson's disease .

Agricultural Science

In agricultural chemistry, this compound is recognized for its role in developing growth regulators and pesticides:

- Plant Growth Regulators : The compound has been noted for its effectiveness in enhancing plant growth and development. It acts by modulating hormonal pathways within plants .

- Pesticide Development : 3,5-Dimethylpiperidine derivatives are used as intermediates in synthesizing heterocyclic pesticides. These compounds are designed to target specific pests while minimizing environmental impact .

Material Science

The applications of 3,5-dimethylpiperidine extend into material science as well:

- Corrosion Inhibitors : Research indicates that this compound can be utilized as an acid corrosion inhibitor for metals like iron. Studies have shown that substituents on the piperidine ring can significantly influence its efficacy as a corrosion inhibitor .

- Synthesis of Functional Materials : It is also employed in the synthesis of various functional materials through Mannich reactions and other organic transformations, contributing to the development of advanced materials with tailored properties .

Chemical Synthesis

The compound plays a crucial role in organic synthesis:

- Precursor to Other Compounds : 3,5-Dimethylpiperidine is a precursor for synthesizing tibric acid and other biologically active molecules. Its ability to undergo hydrogenation processes makes it valuable in producing complex organic structures .

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

Propiedades

Fórmula molecular |

C7H16ClN |

|---|---|

Peso molecular |

149.66 g/mol |

Nombre IUPAC |

3,5-dimethylpiperidine;hydrochloride |

InChI |

InChI=1S/C7H15N.ClH/c1-6-3-7(2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H |

Clave InChI |

DLQUQDQYYCABAJ-UHFFFAOYSA-N |

SMILES canónico |

CC1CC(CNC1)C.Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.